molecular formula C7H5NO2 B061338 Furo[2,3-b]pyridin-5-ol CAS No. 181526-33-0

Furo[2,3-b]pyridin-5-ol

Cat. No. B061338
M. Wt: 135.12 g/mol
InChI Key: BFMOJEAILMLAFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Furo[2,3-b]pyridin-5-ol is a heterocyclic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of pyridine and contains a furan ring, which makes it a unique chemical entity.

Mechanism Of Action

The mechanism of action of Furo[2,3-b]pyridin-5-ol is not well understood, but it is believed to interact with specific proteins and enzymes in cells, leading to changes in their activity or function. The compound's furan ring may play a role in its binding affinity to proteins, while the pyridine ring may contribute to its fluorescence properties.

Biochemical And Physiological Effects

Furo[2,3-b]pyridin-5-ol has been shown to have several biochemical and physiological effects, including the inhibition of enzyme activity, modulation of ion channels, and alteration of cellular signaling pathways. The compound's fluorescent properties also make it useful for studying cellular processes, such as protein localization and trafficking.

Advantages And Limitations For Lab Experiments

One of the advantages of using Furo[2,3-b]pyridin-5-ol in lab experiments is its unique structure, which allows for the study of specific biological processes. The compound's fluorescent properties also make it a valuable tool for imaging studies. However, one limitation of using Furo[2,3-b]pyridin-5-ol is its potential toxicity, which may affect the results of experiments.

Future Directions

There are several future directions for the use of Furo[2,3-b]pyridin-5-ol in scientific research, including the development of new synthetic methods, the study of its interactions with specific proteins and enzymes, and the optimization of its fluorescent properties for imaging studies. The compound's potential applications in drug discovery and development also warrant further investigation.
In conclusion, Furo[2,3-b]pyridin-5-ol is a heterocyclic compound that has several scientific research applications. Its unique structure and properties make it a valuable tool for studying various biological processes, and its potential applications in drug discovery and development warrant further investigation. While there are limitations to its use in lab experiments, the compound's advantages make it a valuable tool for scientific research.

Synthesis Methods

The synthesis of Furo[2,3-b]pyridin-5-ol can be achieved through several methods, including the reaction of pyridine with furan-2-carbaldehyde in the presence of a catalyst. Another method involves the reaction of pyridine with furfural in the presence of a Lewis acid catalyst. The yield of the synthesis method can be improved by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration.

Scientific Research Applications

Furo[2,3-b]pyridin-5-ol has several scientific research applications, including its use as a ligand in coordination chemistry, as a fluorescent probe for biological imaging, and as a building block for the synthesis of other compounds. The compound's unique structure and properties make it a valuable tool for studying various biological processes, such as protein-protein interactions, enzyme activity, and cellular signaling pathways.

properties

CAS RN

181526-33-0

Product Name

Furo[2,3-b]pyridin-5-ol

Molecular Formula

C7H5NO2

Molecular Weight

135.12 g/mol

IUPAC Name

furo[2,3-b]pyridin-5-ol

InChI

InChI=1S/C7H5NO2/c9-6-3-5-1-2-10-7(5)8-4-6/h1-4,9H

InChI Key

BFMOJEAILMLAFI-UHFFFAOYSA-N

SMILES

C1=COC2=NC=C(C=C21)O

Canonical SMILES

C1=COC2=NC=C(C=C21)O

synonyms

Furo[2,3-b]pyridin-5-ol (9CI)

Origin of Product

United States

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